(Trimethoxymethyl)cyclopentane

Vue d'ensemble

Description

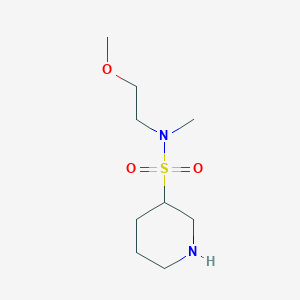

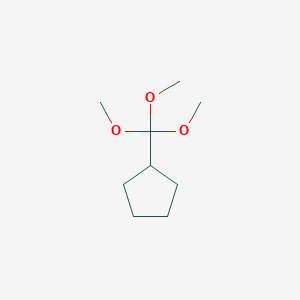

“(Trimethoxymethyl)cyclopentane” is a chemical compound with the molecular formula C9H18O3 and a molecular weight of 174.24 . It has been used in reactions with proscillaridin A for research purposes . The molecule contains a total of 30 bonds, including 12 non-H bonds, 4 rotatable bonds, 1 five-membered ring, and 3 ether(s) (aliphatic) .

Molecular Structure Analysis

The molecular structure of “this compound” includes a five-membered cyclopentane ring with a trimethoxymethyl group attached . The molecule contains a total of 30 bonds, including 12 non-H bonds, 4 rotatable bonds, and 3 ether(s) (aliphatic) .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, cyclopentane derivatives have been studied in various reactions. For instance, the reaction of radical-chain oxidation of 1,4-dioxane by oxygen of air has been studied with cyclopentane derivatives . Also, the reactivity of tribopolymerization of organic molecules with different internal ring strain (methylcyclopentane, cyclohexane, and cyclohexene) on a stainless steel (SS) surface in inert (N2), oxidizing (O2), and reducing (H2) environments at room temperature has been investigated .

Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 174.24 and a molecular formula of C9H18O3 . More detailed physical and chemical properties were not found in the available literature .

Applications De Recherche Scientifique

Enantioselective Construction of Cyclopentanes

Palladium-catalyzed [3+2] trimethylenemethane (TMM) cycloaddition serves as an efficient method for constructing cyclopentanes. This catalytic asymmetric protocol facilitates the synthesis of spirocyclic oxindolic cyclopentanes with excellent yields and enantioselectivities, marking a significant advancement in constructing adjacent stereogenic centers with controlled diastereo- and enantioselectivity. This methodology opens new avenues for the synthesis of complex cyclopentane derivatives, vital for pharmaceuticals and materials science (Trost, Cramer, & Silverman, 2007).

Asymmetric Cycloaddition Reactions

Transition-metal-catalyzed TMM [3 + 2] cycloadditions provide direct pathways to functionalized cyclopentanes, showcasing high chemo-, regio-, and diastereoselectivity. The palladium-catalyzed asymmetric [3 + 2] TMM cycloaddition between 3-acetoxy-2-trimethylsilylmethyl-1-propene and various olefins yields exo-methylenecyclopentane products with significant yields and enantiomeric excesses. This process underscores the versatility of TMM cycloadditions in synthesizing enantioenriched cyclopentanes, crucial for developing biologically active compounds (Trost, Stambuli, Silverman, & Schwoerer, 2006).

Activation of Olefins by Trifluoromethyl Group

The palladium-catalyzed TMM cycloaddition of α-trifluoromethyl-styrenes and related compounds under mild conditions demonstrates the unique role of the trifluoromethyl group as a σ-electron-withdrawing group. This activation leads to the formation of exomethylene cyclopentanes with a quaternary center substituted by the trifluoromethyl group. Such compounds hold significant interest in pharmaceutical, agrochemical, and materials industries due to their structural complexity and functional diversity (Trost & Debien, 2015).

Orientations Futures

While specific future directions for “(Trimethoxymethyl)cyclopentane” are not available, research into cyclopentane derivatives continues to be a promising direction among chemists, pharmacists, and drug developers . The discovery of new cyclopentane-forming di/sesterterpene synthases in bacteria, fungi, and plants also opens up new perspectives in the creation of biologically active substances with desired properties .

Mécanisme D'action

The results obtained allow for the establishment of the mechanism of the antioxidant action of a wide class of quinoline derivatives, including those molecules possessing two or more active centers . This opens up new perspectives in the creation of biologically active substances with desired properties .

Propriétés

IUPAC Name |

trimethoxymethylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-10-9(11-2,12-3)8-6-4-5-7-8/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VICKXVMDDMXRDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1CCCC1)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-fluoro-1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazole-2-thiol](/img/structure/B1527226.png)

![5-Bromo-2-[(oxolan-3-yl)methoxy]aniline](/img/structure/B1527230.png)

![Ethyl 2-[(2-amino-4-chlorophenyl)sulfanyl]propanoate](/img/structure/B1527239.png)